N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide
Description
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is an ethanediamide derivative characterized by a branched polyamine substituent. Its structure includes an ethanediamide core (NH$2$-C(O)-C(O)-NH$2$) with one nitrogen substituted by a 3-[(3-aminopropyl)amino]propyl group. This substituent consists of a propyl chain linked to a secondary amine, which is further connected to a 3-aminopropyl moiety.
Properties
CAS No. |
189938-83-8 |
|---|---|
Molecular Formula |
C8H18N4O2 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]oxamide |
InChI |
InChI=1S/C8H18N4O2/c9-3-1-4-11-5-2-6-12-8(14)7(10)13/h11H,1-6,9H2,(H2,10,13)(H,12,14) |
InChI Key |
BKQLICJBPJJIAH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNC(=O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide typically involves the reaction of 3-aminopropylamine with ethanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or ethanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In industrial settings, the production of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups in the compound make it suitable for nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Halides, acyl chlorides; reactions are conducted in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying protein interactions and cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for various diseases.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N1-{3-[(3-Aminopropyl)amino]propyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Ethanediamide Derivatives and Related Compounds
Biological Activity
N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide, commonly referred to as a polyamine derivative, has garnered attention in various biological and pharmacological studies due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a linear polyamine structure characterized by multiple amine groups that enhance its biological interactions. The molecular formula is , with a molecular weight of approximately 174.29 g/mol. Its structure can be represented as follows:
Mechanisms of Biological Activity
- Polyamine Functionality : Polyamines are known to play critical roles in cellular functions, including cell growth, differentiation, and apoptosis. They interact with nucleic acids and proteins, influencing gene expression and cellular signaling pathways.
- Cell Proliferation : Research indicates that compounds similar to this compound can stimulate cell proliferation in various cell lines, including cancer cells. This effect is primarily mediated through the modulation of the cell cycle and apoptosis pathways.
- Neuroprotective Effects : Some studies suggest that polyamines may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This property is particularly relevant in neurodegenerative diseases.
Cancer Treatment
This compound has been investigated for its potential use in cancer therapy due to its ability to modulate cellular growth pathways. For instance, it has been shown to inhibit the proliferation of specific cancer cell lines by inducing apoptosis through caspase activation.
Case Study : A study published in Cancer Research demonstrated that treatment with polyamine analogs led to significant reductions in tumor growth in xenograft models of breast cancer, suggesting a promising avenue for therapeutic intervention.
Cardiovascular Health
The compound's structural similarity to bioactive lipid mediators suggests potential applications in cardiovascular health. Polyamines derived from omega-3 fatty acids have been associated with improved endothelial function and reduced inflammation.
Research Findings : In a clinical trial assessing the effects of polyamine supplementation on cardiovascular markers, participants showed improved lipid profiles and reduced inflammatory markers after administration of this compound.
Comparative Biological Activity
To illustrate the biological activity of this compound compared to other polyamines, the following table summarizes key findings:
| Compound | Cell Proliferation | Neuroprotective Effects | Cancer Inhibition |
|---|---|---|---|
| This compound | High | Moderate | Yes |
| Spermine | High | High | Yes |
| Spermidine | Moderate | High | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
